molecular formula C9H12ClNO2S B2656911 (S,E)-N-((5-chlorofuran-2-yl)methylene)-2-methylpropane-2-sulfinamide CAS No. 2015405-69-1

(S,E)-N-((5-chlorofuran-2-yl)methylene)-2-methylpropane-2-sulfinamide

Cat. No.: B2656911
CAS No.: 2015405-69-1
M. Wt: 233.71
InChI Key: SHUMMWQUPDOXAR-IZZDOVSWSA-N
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Description

(S,E)-N-((5-chlorofuran-2-yl)methylene)-2-methylpropane-2-sulfinamide is a synthetic organic compound characterized by the presence of a chlorinated furan ring, a methylene bridge, and a sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-N-((5-chlorofuran-2-yl)methylene)-2-methylpropane-2-sulfinamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chlorofuran-2-carbaldehyde and 2-methylpropane-2-sulfinamide.

    Condensation Reaction: The key step involves a condensation reaction between 5-chlorofuran-2-carbaldehyde and 2-methylpropane-2-sulfinamide in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (50-80°C) to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Automation: Utilizing automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(S,E)-N-((5-chlorofuran-2-yl)methylene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the furan ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S,E)-N-((5-chlorofuran-2-yl)methylene)-2-methylpropane-2-sulfinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the synthesis of materials with specific properties, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (S,E)-N-((5-chlorofuran-2-yl)methylene)-2-methylpropane-2-sulfinamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methylene bridge and sulfinamide group could play crucial roles in binding to molecular targets, while the chlorofuran moiety might influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    (S,E)-N-((5-bromofuran-2-yl)methylene)-2-methylpropane-2-sulfinamide: Similar structure with a bromine atom instead of chlorine.

    (S,E)-N-((5-methylfuran-2-yl)methylene)-2-methylpropane-2-sulfinamide: Similar structure with a methyl group instead of chlorine.

    (S,E)-N-((5-nitrofuran-2-yl)methylene)-2-methylpropane-2-sulfinamide: Similar structure with a nitro group instead of chlorine.

Uniqueness

(S,E)-N-((5-chlorofuran-2-yl)methylene)-2-methylpropane-2-sulfinamide is unique due to the presence of the chlorinated furan ring, which can impart distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can participate in various substitution reactions, making this compound versatile for synthetic applications.

Properties

IUPAC Name

(NE)-N-[(5-chlorofuran-2-yl)methylidene]-2-methylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-9(2,3)14(12)11-6-7-4-5-8(10)13-7/h4-6H,1-3H3/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUMMWQUPDOXAR-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC=C(O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)/N=C/C1=CC=C(O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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